molecular formula C6H8O2<br>C6H8O2<br>CH3CH=CHCH=CHCOOH B7769103 Sorbic acid CAS No. 161814-42-2

Sorbic acid

Cat. No.: B7769103
CAS No.: 161814-42-2
M. Wt: 112.13 g/mol
InChI Key: WSWCOQWTEOXDQX-MQQKCMAXSA-N
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Description

Sorbic acid, also known as 2,4-hexadienoic acid, is a naturally occurring organic compound widely used as a food preservative. It was first isolated from the unripe berries of the Sorbus aucuparia (rowan tree) in 1859 by A. W. von Hofmann. This compound is a colorless solid with a slight solubility in water and a chemical formula of CH₃(CH)₄CO₂H . It is highly valued for its antimicrobial properties, which inhibit the growth of mold, yeast, and fungi, making it a crucial additive in the food industry .

Mechanism of Action

Target of Action

Sorbic acid primarily targets microorganisms , including molds, yeasts, and some bacteria . It is particularly effective against fungi . The primary target within these microorganisms is the enzyme dehydrogenase , which is essential for their metabolism .

Mode of Action

This compound works by inhibiting the enzyme dehydrogenase . This inhibition disrupts the cellular functions of the microorganisms, preventing their growth and reproduction . This compound penetrates the cell and changes the internal pH of the microorganism , which interrupts all the functions and metabolic activity of the microorganism .

Biochemical Pathways

It is known that the inhibition of dehydrogenase disrupts the metabolism of the microorganisms . This disruption affects various enzymes in the microbial cell, leading to the inhibition of yeast and mold .

Pharmacokinetics

This compound is a weak, lipid-soluble acid . It dissolves the membrane of microorganisms, penetrates, and accumulates in the cell . This process affects the pH of the cell contents, disrupting transport and metabolic functions, and ultimately causing cell death . The solubility of this compound in water is low (0.16 g/100 ml), and it increases with temperature .

Result of Action

The primary result of this compound’s action is the prevention of growth and reproduction of microorganisms . By inhibiting the enzyme dehydrogenase, this compound disrupts the cellular functions of these organisms, leading to their elimination . This makes this compound an effective preservative in food and drinks, preventing the growth of mold, yeast, and fungi .

Action Environment

The effectiveness of this compound is influenced by environmental factors such as pH level and the presence of salt . The antimicrobial activity of this compound and its salts is pH-dependent, with the optimal pH for the antimicrobial activity being below 6.5 . In the presence of ethanol and sulfur, a fungistatic dosage of this compound is typically 200 mg/L . Adding sorbate salts can slightly alter the ph of the food, so the ph may need to be adjusted to ensure safety .

Biochemical Analysis

Biochemical Properties

Sorbic acid plays a significant role in biochemical reactions. It is known for its antimicrobial properties, particularly against mold, yeast, and fungi . This is largely due to its unique molecular structure, which consists of a six-carbon chain with two double bonds and a carboxylic acid group . The antimicrobial activity of this compound is most effective in acidic conditions, with a pH level below 6.5 .

Cellular Effects

This compound has a pronounced effect on mitochondrial function, generating a decreased electron flow from substrate dehydrogenases to ubiquinone . This, in turn, increases free electron “leakage” from the respiratory chain, electrons that then combine with molecular oxygen to produce superoxide . This indicates that this compound can influence cell function by impacting cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound’s action is related to its structure and its interactions with biomolecules. For instance, this compound has been found to interact with human serum albumin (HSA), a major protein in human blood plasma . The interaction between this compound and HSA takes place via a static quenching mechanism . After the interaction, the complex’s molecular dimensions increase, suggesting that this compound can bind to the site I of HSA .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound’s effects can change over time. For instance, this compound is known for its stability and resistance to degradation

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. The European Food Safety Authority has declared that this compound is safe when used at the maximum proposed dose in feed for various animal species

Transport and Distribution

It is known that this compound can interact with proteins such as human serum albumin, which may play a role in its transport and distribution .

Subcellular Localization

Given its interactions with proteins such as human serum albumin, it is possible that this compound may be localized to specific compartments or organelles within the cell

Properties

IUPAC Name

(2E,4E)-hexa-2,4-dienoic acid
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InChI

InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H,7,8)/b3-2+,5-4+
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InChI Key

WSWCOQWTEOXDQX-MQQKCMAXSA-N
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Canonical SMILES

CC=CC=CC(=O)O
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Isomeric SMILES

C/C=C/C=C/C(=O)O
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Molecular Formula

C6H8O2, Array
Record name SORBIC ACID
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Related CAS

34344-66-6
Record name Sorbic acid polymer
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DSSTOX Substance ID

DTXSID3021277
Record name 2E,4E-Hexadienoic acid
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Molecular Weight

112.13 g/mol
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Physical Description

Sorbic acid appears as white powder or crystals. Melting point 134.5 °C. Slightly acidic and astringent taste with a faint odor., Dry Powder; NKRA, Colourless needles or white free flowing powder, having a slight characteristic odour and showing no change in colour after heating for 90 minutes at 105 °C, Colorless or white solid; [HSDB] White crystalline solid; [MSDSonline], Solid, WHITE CRYSTALLINE POWDER., White, free-flowing powder
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Boiling Point

442 °F at 760 mmHg (decomposes) (NTP, 1992), 228 °C with decomposition.
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Flash Point

260 °F (NTP, 1992), 127 °C (261 °F) - closed cup, 127 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Slightly soluble in water, soluble in ethanol., In water, 1910 mg/L at 30 °C, In water, 1560 mg/L at 20 °C (OECD 105 Shake-Flask method), In water: 0.25% at 30 °C, 3.8% at 100 °C, In propylene glycol: 5.5% at 20 °C; in absolute ethanol or methanol: 12.90% at 20 °C; in 20% ethanol: 0.29%; in acetone: 9.2% at 20 °C; in glacial acetic acid: 11.5% at 20 °C; in benzene: 2.3%, in dioxane: 11.0% at 20 °C; in carbon tetrachloride: 1.3% at 20 °C; in cyclohexane: 0.28%; in glycerol: 0.31% at 20 °C; in isopropanol: 8.4%; in isopropyl ether: 2.7% at 20 °C; in methyl acetate: 6.1%; in toluene: 1.9% at 20 °C, For more Solubility (Complete) data for SORBIC ACID (6 total), please visit the HSDB record page., 1.91 mg/mL at 30 °C, Solubility in water, g/100ml at 30 °C: 0.25 (poor), Slightly soluble in water, soluble (in ethanol)
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Density

1.204 at 66 °F (NTP, 1992) - Denser than water; will sink, 1.204 g/cu cm at 19 °C, 1.2 g/cm³
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Vapor Density

3.87 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.87 (Air = 1), Relative vapor density (air = 1): 3.87
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Vapor Pressure

less than 0.01 mmHg at 68 °F ; 9.8 mmHg at 266 °F (NTP, 1992), 0.13 [mmHg], 3.08X10-4 mm Hg at 25 °C (OECD Guideline 104, Vapor Pressure), Vapor pressure, Pa at 20 °C:
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Color/Form

Colorless needles or white powder, Needles from water, Needles form dilute alcohol, White crystalline solid, White crystals or powder

CAS No.

110-44-1, 22500-92-1
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Melting Point

274.1 °F (NTP, 1992), Between 133 °C and 135 °C, after vacuum drying for four hours in a sulphuric acid desiccator, 134.5 °C
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URL http://www.hmdb.ca/metabolites/HMDB0029581
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
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Retrosynthesis Analysis

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Reactant of Route 1
Sorbic acid
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Sorbic acid
Reactant of Route 3
Sorbic acid
Reactant of Route 4
Sorbic acid
Reactant of Route 5
Reactant of Route 5
Sorbic acid
Reactant of Route 6
Sorbic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.